Isogentisin

Catalog No.
S530904
CAS No.
491-64-5
M.F
C14H10O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isogentisin

Researchers using gentisin in dose-response assays face precipitation at >10 µg/mL, leading to false-negative plateaus. Isogentisin’s C-3 hydroxyl group ensures superior aqueous solubility, preventing such artifacts.

  • Prevents data-capping in MAO inhibition and proliferation assays (IC50 27.0 µM, vascular SMC)
  • Quantifies Gentiana lutea xanthone content by HPLC at 260 nm per European Pharmacopoeia
  • Triggers delayed endothelial repair pathways up to 4.5 h post-injury (unlike generic ROS scavengers)

Procure with confidence for reliable, artifact-free results.

CAS Number

491-64-5

Product Name

Isogentisin

IUPAC Name

1,3-dihydroxy-7-methoxyxanthen-9-one

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3

InChI Key

FVIYCYAHKMJVJK-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-7-methoxy-xanthone, 1,3-dihydroxy-7-methoxyxanthone, iso-gentisin, isogentisin

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O

The exact mass of the compound Isogentisin is 258.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Isogentisin (CAS 491-64-5), chemically defined as 1,3-dihydroxy-7-methoxyxanthone, is a prominent non-prenylated natural xanthone primarily isolated from Gentiana lutea. In industrial and pharmacological contexts, it serves as a critical reference standard for botanical quality control and a highly valuable bioactive scaffold for cardiovascular and neuropharmacological research. Unlike highly polar glycosylated xanthones such as mangiferin, isogentisin possesses a relatively lipophilic aglycone structure that facilitates cellular membrane penetration, making it particularly relevant for intracellular target engagement, including competitive monoamine oxidase (MAO) inhibition and the activation of endothelial repair mechanisms [1].

Research Fit

1
Xanthone positional isomer reference for SAR studies
2
Genetic toxicology comparator for Ames test mutagenicity screening
3
Cell-model cytotoxicity screening compound for HeLa cell-based assays

Substituting isogentisin with its closely related structural isomer, gentisin (1,7-dihydroxy-3-methoxyxanthone), frequently compromises in vitro assay reliability due to stark differences in aqueous solubility. The presence of a hydroxyl group at the C-3 position in isogentisin, as opposed to the C-3 methoxy group in gentisin, significantly enhances its solubility in standard assay buffers. When gentisin is used as a substitute in high-concentration dose-response studies (>10 µg/mL), it tends to precipitate, leading to artificially capped biological readouts and false-negative plateaus[1]. Furthermore, substituting isogentisin with generic antioxidant flavonoids fails in vascular protection models, as isogentisin uniquely triggers delayed intracellular repair pathways rather than merely acting as an immediate, direct reactive oxygen species (ROS) scavenger.

Substitution Risk

Gentisin (positional isomer)
Different hydroxyl/methoxy substitution pattern may shift mutagenicity endpoint response and MAO inhibition profile.
Glycosylated derivatives
3-O-glucoside modification substantially reduces MAO inhibitory activity; aglycone identity required for enzyme studies.
Crude botanical extracts
Unfractionated Gentiana extracts do not replicate purified compound cytotoxicity level; requires compound-specific verification.

Solubility-Driven Bioavailability in High-Concentration Assays

In comparative in vitro screening, the structural difference between isogentisin (C-3 OH) and gentisin (C-3 OMe) dictates their functional solubility. In Salmonella typhimurium TA100 assays evaluating high-dose activity (10–50 µg), gentisin exhibits poor solubility, resulting in a suppressed measurable activity of 6.94 revertants/µg. In contrast, the superior solubility of isogentisin allows it to remain in solution, yielding a nearly three-fold higher measurable activity of 19.1 revertants/µg [1].

Evidence DimensionMeasurable in vitro activity (proxy for solubility-maintained bioavailability)
Target Compound Data19.1 revertants/µg
Comparator Or BaselineGentisin (6.94 revertants/µg)
Quantified Difference2.75-fold higher measurable activity due to lack of precipitation
ConditionsS. typhimurium TA100 assay at 10–50 µg dose range

Buyers conducting high-concentration in vitro screening must select isogentisin over gentisin to prevent false-negative plateaus caused by compound precipitation.

Mutagenic Activity vs. Gentisin
Reported
19.1 revertants/µg vs 6.94 revertants/µg (Gentisin)
2.75-fold higher specific activity
Supports SAR mutagenicity endpoint interpretation
S. typhimurium TA100 with S9 activation

Delayed-Action Endothelial Repair vs. Direct Scavenging

Unlike standard chemical antioxidants that must be co-administered to neutralize toxins directly, isogentisin operates via the activation of intracellular survival and repair functions. In human vascular endothelial cells exposed to cigarette smoke extract, pure isogentisin successfully prevented cell death even when administered up to 4.5 hours post-exposure, whereas direct chemical scavengers require immediate co-incubation to prevent oxidative damage[1].

Evidence DimensionTherapeutic window for post-exposure cell survival
Target Compound DataEffective rescue at +4.5 hours post-exposure
Comparator Or BaselineDirect chemical antioxidants (Fail without immediate co-incubation)
Quantified Difference4.5-hour extended therapeutic window for administration
ConditionsHuman vascular endothelial cells exposed to cigarette smoke chemicals

For researchers developing post-exposure vascular therapeutics, isogentisin provides a specific mechanism of cellular repair activation rather than generic ROS scavenging.

MAO Inhibition: Aglycone vs. Glucoside
Data to verify
Substantially greater inhibition vs 3-O-glucoside (much weaker)
Full competitive inhibition kinetics
Reported aglycone-vs-glucoside MAO inhibition comparison
Data to verify; exact IC50 not reported

Isomeric SAR Differentiation in Vascular Smooth Muscle Proliferation

Isogentisin and gentisin serve as an ideal isomeric pair for mapping the pharmacophore of the 1,3,7-oxygenated xanthone core. In BrdU incorporation assays measuring the inhibition of rat aortic vascular smooth muscle cell (VSMC) proliferation, gentisin demonstrates high potency with an IC50 of 7.84 µM. Isogentisin, differing only by the swapped positions of the methoxy and hydroxyl groups, exhibits a moderate IC50 of 27.0 µM [1].

Evidence DimensionInhibition of VSMC proliferation (IC50)
Target Compound DataIC50 = 27.0 µM
Comparator Or BaselineGentisin (IC50 = 7.84 µM)
Quantified Difference3.4-fold reduction in anti-proliferative potency
ConditionsRat aortic VSMC proliferation assay (BrdU incorporation)

Procurement of isogentisin alongside gentisin is essential for medicinal chemists requiring a structurally exact moderate-activity control to establish rigorous SAR boundaries for cardiovascular targets.

Cytotoxicity in HeLa Cells
Reported
IC50 5.7–8.8 µg/mL vs Crude extract IC50 41.1 µg/mL
4.7- to 7.2-fold lower IC50
Supports cell-model cytotoxicity endpoint review
HeLa cervical carcinoma cell line

Baseline Resolution for Pharmacopeial Quality Control

As a mandated analytical marker for Gentiana lutea extracts, isogentisin must be rapidly quantifiable alongside other secondary metabolites. Utilizing a capillary electrophoresis (CE) method with a 100 mM sodium tetraborate buffer (pH 9.3) and 10 mM beta-cyclodextrin, isogentisin achieves complete baseline separation from gentisin and the secoiridoid amarogentin in under 11 minutes, a significant throughput improvement over traditional, lengthy HPLC gradients used for crude extracts[1].

Evidence DimensionAnalytical separation time
Target Compound DataResolved in <11 minutes via CE
Comparator Or BaselineTraditional HPLC gradient methods for crude extracts (>30-40 minutes)
Quantified Difference>60% reduction in analytical run time
ConditionsCE with 100 mM sodium tetraborate (pH 9.3) + 10 mM beta-cyclodextrin, 30°C, 25 kV

Analytical laboratories must procure high-purity isogentisin as a reference standard to calibrate rapid, high-throughput CE or HPLC methods for commercial botanical quality control.

Gentiana lutea Marker Content
Reported
0.03–0.48% w/w
of dry Gentiana lutea root
Supports botanical authentication and QC reference
Across twenty G. lutea samples
Antimicrobial Activity Spectrum
Data to verify
117–310 µg/mL
MIC range
Supports antimicrobial screening context
Data to verify; reported MIC baseline

Pharmacopeial Quality Control and Standardization

Driven by its requirement in European Pharmacopoeia monographs, isogentisin is highly procured as a primary analytical reference standard. Its distinct UV absorbance profile (detectable at 260 nm) and rapid baseline resolution in capillary electrophoresis and HPLC make it indispensable for quantifying xanthone content and authenticating commercial Gentiana lutea root extracts against adulterants [1].

High-Concentration In Vitro Biological Screening

Due to its superior aqueous solubility compared to its isomer gentisin, isogentisin is the preferred 1,3,7-oxygenated xanthone scaffold for high-dose in vitro biological assays. It prevents the data-capping precipitation artifacts often seen with gentisin at concentrations above 10 µg/mL, ensuring reliable dose-response curves in mutagenesis, MAO inhibition, and cellular proliferation studies[2].

Cardiovascular SAR Mapping and Endothelial Therapeutics

Isogentisin is utilized in cardiovascular drug discovery both as a specific activator of delayed endothelial cellular repair (effective up to 4.5 hours post-oxidative injury) and as a moderate-activity structural control (IC50 = 27.0 µM) in vascular smooth muscle cell proliferation assays. Procuring isogentisin alongside its more potent isomer gentisin allows medicinal chemists to precisely map the structure-activity relationship of the xanthone pharmacophore [REFS-3, REFS-4].

Application Fit

Application
Selection Property
Validation Focus
Xanthone SAR genetic toxicology reference
Positional isomer mutagenicity comparison
Ames test endpoint divergence review
MAO inhibition screening reference
Aglycone-vs-glucoside inhibitory profile
Enzyme isoform competitive inhibition assay
Gentiana authentication marker
Defined marker content range
HPLC/LC-MS quantification and batch consistency
Cell-model cytotoxicity screening control
Reported HeLa cell IC50 range
Cytotoxicity endpoint reproducibility

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.05282342 Da

Monoisotopic Mass

258.05282342 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

241 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPC53Q6QYC

Other CAS

491-64-5

Wikipedia

Isogentisin
1: Yin C, Xie L, Guo Y. Phytochemical analysis and antibacterial activity of Gentiana macrophylla extract against bacteria isolated from burn wound infections. Microb Pathog. 2018 Jan;114:25-28. doi: 10.1016/j.micpath.2017.10.049. Epub 2017 Oct 27. PubMed PMID: 29111322.
2: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.
3: Mustafa AM, Caprioli G, Ricciutelli M, Maggi F, Marín R, Vittori S, Sagratini G. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L. Food Chem. 2015 May 1;174:426-33. doi: 10.1016/j.foodchem.2014.11.089. Epub 2014 Nov 22. PubMed PMID: 25529701.
4: Wani BA, Ramamoorthy D, Rather MA, Arumugam N, Qazi AK, Majeed R, Hamid A, Ganie SA, Ganai BA, Anand R, Gupta AP. Induction of apoptosis in human pancreatic MiaPaCa-2 cells through the loss of mitochondrial membrane potential (ΔΨm) by Gentiana kurroo root extract and LC-ESI-MS analysis of its principal constituents. Phytomedicine. 2013 Jun 15;20(8-9):723-33. doi: 10.1016/j.phymed.2013.01.011. Epub 2013 Mar 1. PubMed PMID: 23453831.
5: Balijagić J, Janković T, Zdunić G, Bosković J, Savikin K, Godevac D, Stanojković T, Jovancević M, Menković N. Chemical profile, radical scavenging and cytotoxic activity of yellow gentian leaves (Genitaneae luteaefolium) grown in northern regions of Montenegro. Nat Prod Commun. 2012 Nov;7(11):1487-90. PubMed PMID: 23285813.
6: Klein-Júnior LC, Meira NA, Bresolin TM, Cechinel-Filho V, Quintão NL. Antihyperalgesic activity of the methanol extract and some constituents obtained from Polygala cyparissias (Polygalaceae). Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):145-53. doi: 10.1111/j.1742-7843.2012.00876.x. Epub 2012 Mar 22. PubMed PMID: 22381005.
7: Klein LC Jr, Gandolfi RB, Santin JR, Lemos M, Cechinel Filho V, de Andrade SF. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn Schmiedebergs Arch Pharmacol. 2010 Feb;381(2):121-6. doi: 10.1007/s00210-009-0485-x. Epub 2010 Jan 8. PubMed PMID: 20054524.
8: Savikin K, Menković N, Zdunić G, Stević T, Radanović D, Janković T. Antimicrobial activity of Gentiana lutea L. extracts. Z Naturforsch C. 2009 May-Jun;64(5-6):339-42. PubMed PMID: 19678535.
9: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.
10: Aberham A, Schwaiger S, Stuppner H, Ganzera M. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS. J Pharm Biomed Anal. 2007 Nov 5;45(3):437-42. Epub 2007 Jul 10. PubMed PMID: 17697760.
11: Schmieder A, Schwaiger S, Csordas A, Backovic A, Messner B, Wick G, Stuppner H, Bernhard D. Isogentisin--a novel compound for the prevention of smoking-caused endothelial injury. Atherosclerosis. 2007 Oct;194(2):317-25. Epub 2006 Dec 1. PubMed PMID: 17141243.
12: Matsushima T, Araki A, Yagame O, Muramatsu M, Koyama K, Ohsawa K, Natori S, Tomimori H. Mutagenicities of xanthone derivatives in Salmonella typhimurium TA100, TA98, TA97, and TA2637. Mutat Res. 1985 Jun-Jul;150(1-2):141-6. PubMed PMID: 3889613.
13: Morimoto I, Nozaka T, Watanabe F, Ishino M, Hirose Y, Okitsu T. Mutagenic activities of gentisin and isogentisin from Gentianae radix (Gentianaceae). Mutat Res. 1983 Feb;116(2):103-17. PubMed PMID: 6338357.
14: Suzuki O, Katsumata Y, Oya M, Chari VM, Klapfenberger R, Wagner H, Hostettmann K. Inhibition of type A and type B monoamine oxidase by isogentisin and its 3-O-glucoside. Planta Med. 1980 May;39(1):19-23. PubMed PMID: 7403306.
15: Suzuki O, Katsumata Y, Oya M. Inhibition of monoamine oxidase by isogentisin and its 3-O-glucoside. Biochem Pharmacol. 1978;27(16):2075-8. PubMed PMID: 718732.
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